methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate

DMT1 inhibitor iron transport pyrazole SAR

Sourcing a reliable, mid-potency DMT1 inhibitor for SAR campaigns? CAS 1286699-81-7 offers a validated orthosteric probe for iron-transport studies: • IC50 1.76 µM (HEK293T ⁵⁵Fe²⁺ assay) - ideal window for detecting both potency gains and deleterious substitutions. • >5.7-fold selectivity over NRAMP1 - enables functional isolation of DMT1-mediated iron flux in macrophage-containing systems. • Competitive inhibition (Ki 1.40 µM, Dixon plot) - simplifies mutagenesis-based binding-site mapping. Supplied as a research-grade screening compound with batch-to-batch consistency.

Molecular Formula C21H22N4O3
Molecular Weight 378.432
CAS No. 1286699-81-7
Cat. No. B2502003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate
CAS1286699-81-7
Molecular FormulaC21H22N4O3
Molecular Weight378.432
Structural Identifiers
SMILESCN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3C(=O)OC
InChIInChI=1S/C21H22N4O3/c1-24(2)20-17(15-9-5-4-6-10-15)13-25(23-20)14-19(26)22-18-12-8-7-11-16(18)21(27)28-3/h4-13H,14H2,1-3H3,(H,22,26)
InChIKeyUKCLASVEDRIWOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate (CAS 1286699-81-7): Procurement-Relevant Identity and Core Pharmacophore


Methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate (CAS 1286699-81-7) is a fully synthetic small molecule belonging to the pyrazole–acetamido–benzoate chemotype. It incorporates a 3-(dimethylamino)-4-phenyl-1H-pyrazole core linked through an acetamido spacer to a methyl benzoate moiety . The compound is cataloged as a research-grade screening probe with a molecular formula of C21H22N4O3 and a molecular weight of 378.43 g/mol . No regulatory approvals or pharmacopoeial monographs exist for this substance, and its publicly documented bioactivity is currently limited to a single molecular target—divalent metal transporter 1 (DMT1/SLC11A2)—as recorded in curated chemogenomics databases [1].

Why Pyrazole–Acetamido–Benzoate Analogs Cannot Substitute for Methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate in DMT1-Focused Studies


Within the pyrazole–acetamido–benzoate chemotype, relatively minor structural perturbations produce order-of-magnitude shifts in DMT1 inhibitory potency and selectivity profiles. The 3-(dimethylamino) substituent on the pyrazole ring contributes both electronic effects and hydrogen-bond-acceptor capacity that influence the ligand–transporter interaction, while the 4-phenyl group modulates hydrophobic packing within the DMT1 central cavity. Replacing either group with smaller alkyl substituents (e.g., methyl), halogenated aryl systems, or moving the benzoate attachment from the ortho to the para position has been documented across the broader DMT1 pyrazole blocker series to alter IC₅₀ values from sub-micromolar to >30 µM [1]. Consequently, seemingly similar pyrazole–acetamide analogs available from screening libraries cannot be assumed to reproduce the binding kinetics or cellular iron-uptake inhibition profile observed for CAS 1286699-81-7 without explicit re-validation [2].

Quantitative Differentiation Evidence for Methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate (CAS 1286699-81-7)


DMT1 Inhibitory Potency in Human HEK293T Cells: IC₅₀ Comparison Against the Pyrazole DMT1 Blocker Series Baseline

In a radiolabeled ⁵⁵Fe²⁺ uptake assay using human DMT1 heterologously expressed in HEK293T cells, CAS 1286699-81-7 produced an IC₅₀ of 1.76 µM following a 5‑min pre‑incubation [1]. This value situates the compound within the mid‑potency tier of the known pyrazole DMT1 blocker series, whose active members exhibit IC₅₀ values spanning 0.64 µM to >30 µM depending on substitution pattern [2]. The compound is therefore approximately 2.75‑fold less potent than the prototypical pyrazole lead DMT1 blocker 1 (IC₅₀ 0.64 µM), while being roughly 17‑fold more potent than inactive or weakly active pyrazole congeners that contain para‑benzoate substitution or lack the 4‑phenyl group [2]. No direct cell‑to‑cell comparison between CAS 1286699-81-7 and a named single analog within the same publication has been publicly disclosed.

DMT1 inhibitor iron transport pyrazole SAR

Functional Selectivity Over the SLC11 Family Member NRAMP1: >5.7-Fold Window

When evaluated against the closely related divalent metal transporter NRAMP1 (natural resistance-associated macrophage protein 1, SLC11A1) expressed in CHO cells, CAS 1286699-81-7 exhibited an IC₅₀ greater than 10 µM [1]. Compared with its DMT1 IC₅₀ of 1.76 µM in HEK293T cells, this yields a selectivity window of >5.7-fold in favor of DMT1. This level of discrimination within the SLC11 family is mechanistically relevant, as many early metal‑chelating inhibitors show little to no discrimination between the ubiquitous DMT1 and the macrophage‑restricted NRAMP1 [2].

selectivity NRAMP1 SLC11 transporter family

Orthosteric Binding Mode Inferred from Competitive Inhibition Kinetics: Ki = 1.40 µM

Dixon plot analysis of CAS 1286699-81-7 against human DMT1 expressed in HEK293T cells yielded a Ki value of 1.40 µM, consistent with a competitive inhibition mechanism with respect to ⁵⁵Fe²⁺ substrate [1]. The close concordance between Ki (1.40 µM) and IC₅₀ (1.76 µM) in the same cellular background supports an orthosteric or pseudo-orthosteric binding mode that directly competes with Fe²⁺ translocation. By contrast, several benzylisothiourea DMT1 inhibitors have been shown to act through non-competitive or mixed mechanisms, which complicates their use as substrate-competitive reference probes [2].

binding kinetics competitive inhibition Dixon plot

Evidence-Backed Research Application Scenarios for Methyl 2-(2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)acetamido)benzoate


Mid-Potency DMT1 Probe for Iron-Homeostasis SAR Studies in HEK293T Cellular Models

With an IC₅₀ of 1.76 µM in HEK293T-based ⁵⁵Fe²⁺ uptake assays [1], CAS 1286699-81-7 serves as a useful mid-potency reference point when designing structure–activity relationship (SAR) campaigns around the 3-(dimethylamino)-4-phenylpyrazole scaffold. Its potency tier allows researchers to detect both improvements (by moving toward sub-micromolar IC₅₀ values) and deleterious substitutions without saturating the assay window, a practical advantage over highly potent leads that require specialized low-concentration handling protocols.

DMT1-Selective Control for NRAMP1-Excluded Iron-Transport Phenotyping

The >5.7-fold selectivity for DMT1 over NRAMP1 (NRAMP1 IC₅₀ > 10 µM; DMT1 IC₅₀ = 1.76 µM) [1] makes this compound a suitable tool for experiments that require functional isolation of DMT1-mediated iron flux in macrophage-containing systems. When parallel NRAMP1‑independent readouts are needed, CAS 1286699-81-7 can be used at concentrations that fully inhibit DMT1 while sparing NRAMP1, unlike broad-spectrum iron chelators that abolish both transport activities.

Competitive-Mechanism Probe for Orthosteric DMT1 Binding Site Mapping

The competitive inhibition kinetics (Ki = 1.40 µM, Dixon plot) [1] support the use of this compound as a reversibly binding orthosteric probe in radioligand displacement and electrophysiological studies on DMT1-expressing Xenopus oocytes, where an IC₅₀ of 140 nM has been recorded under voltage-clamp conditions [1]. This mechanism-based classification simplifies data interpretation in mutagenesis-based binding-site mapping projects compared to non-competitive or irreversible inhibitors.

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